3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

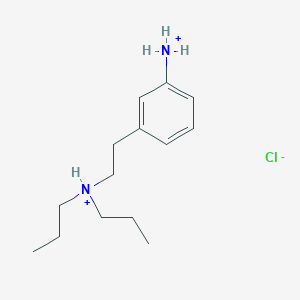

The systematic name for this compound, following International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-[2-(dipropylamino)ethyl]aniline hydrochloride . This nomenclature reflects the compound’s core structure: a benzene ring (aniline) substituted with an ethyl group at the third position, where the ethyl chain is further modified by a dipropylamino group. The hydrochloride salt form is explicitly denoted in the name.

The structural formula can be represented as a benzene ring with an ethylamine side chain at the third carbon. The amine group on the ethyl chain is bonded to two propyl groups, and the entire structure forms a hydrochloride salt via protonation of the primary amine. The SMILES notation for this compound is CCCN(CCC)CCc1cccc(c1)N.Cl , which encodes the connectivity of atoms and the chloride counterion. The InChIKey identifier, QGGRQJMMFYMXOA-UHFFFAOYSA-N , provides a unique digital fingerprint for the molecule, enabling precise database searches.

A simplified structural analysis reveals three key components:

- A benzene ring providing aromatic stability.

- An ethylenediamine backbone linking the aromatic system to the dipropylamino group.

- A hydrochloride salt formed by the protonation of the primary amine.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number , 1797105-94-2 , which serves as a universal identifier in chemical databases and regulatory documents. Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| InChIKey | QGGRQJMMFYMXOA-UHFFFAOYSA-N | |

| SMILES | CCCN(CCC)CCc1cccc(c1)N.Cl | |

| PubChem CID (Free Base) | 13530905 | |

| European Number | Not Assigned | – |

Alternative names for the compound include 3-(2-(dipropylamino)ethyl)aniline hydrochloride and N,N-dipropyl-3-(2-aminoethyl)benzene hydrochloride , which emphasize the substitution pattern on the aromatic ring and the amine functional groups. These synonyms are critical for cross-referencing in pharmaceutical and synthetic chemistry literature.

Molecular Formula and Weight Analysis

The molecular formula of 3-amino-N,N-dipropyl-benzeneethanamine hydrochloride is C₁₄H₂₅ClN₂ , indicating 14 carbon, 25 hydrogen, 1 chlorine, and 2 nitrogen atoms. The molecular weight is 256.81 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 25 | 1.008 | 25.20 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.01 | 28.02 |

| Total | – | – | 256.81 |

The exact mass, derived from high-resolution mass spectrometry, is 256.1706 g/mol , consistent with the theoretical isotopic distribution. The formula and weight confirm the compound’s moderate molecular size, characteristic of bioactive amines used in pharmaceutical intermediates.

A comparative analysis of related compounds shows that the addition of propyl groups and the hydrochloride salt increases molecular weight by approximately 36.46 g/mol compared to the non-alkylated aniline derivative. This modification enhances solubility in polar solvents, a property critical for its role in synthetic applications.

Properties

IUPAC Name |

2-(3-azaniumylphenyl)ethyl-dipropylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2.ClH/c1-3-9-16(10-4-2)11-8-13-6-5-7-14(15)12-13;/h5-7,12H,3-4,8-11,15H2,1-2H3;1H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGRQJMMFYMXOA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[NH+](CCC)CCC1=CC(=CC=C1)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N,N-Dipropylethanamine Intermediate

The side chain is synthesized via a two-step alkylation of ethylamine with propyl bromide. As demonstrated in analogous syntheses, optimal conditions involve:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Temperature : 0–5°C for controlled exothermic reactions.

Reaction Scheme :

Key Data :

Coupling to Aromatic Core

The ethanamine side chain is introduced via nucleophilic aromatic substitution (NAS) using 3-nitrobenzyl bromide. Catalytic phase-transfer conditions (e.g., tetrabutylammonium bromide) enhance reactivity:

Reaction Scheme :

Optimization Insights :

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine. Critical parameters include:

Post-Reduction Workup :

-

Filtration to remove catalyst.

-

Acidification with HCl gas to form the hydrochloride salt.

Pathway B: Reductive Amination Approach

Condensation of 3-Nitrobenzaldehyde with Dipropylamine

A one-pot reductive amination bypasses intermediate isolation. Sodium cyanoborohydride (NaBH₃CN) facilitates imine reduction in methanol:

Reaction Scheme :

Advantages :

-

Avoids handling alkyl halides.

-

Higher atom economy (yield: 80–88%).

Nitro Reduction and Salt Formation

Identical to Pathway A, nitro reduction and HCl treatment yield the final product.

Comparative Analysis of Pathways

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield | 65–70% | 72–75% |

| Key Challenges | Alkylation side products | Imine stability |

| Scalability | Moderate | High |

| Cost | Higher (alkyl halides) | Lower (amine source) |

Pathway B is favored for industrial scaling due to fewer purification steps and reduced reliance on hazardous alkylating agents.

Critical Process Parameters

Temperature Control

Exothermic reactions (e.g., alkylation) require ice-water baths to maintain 0–5°C, preventing thermal degradation.

Solvent Selection

Stoichiometry and Equivalents

-

Alkylation : 1.5–2.0 eq. alkylating agent ensures complete conversion.

-

Reduction : 10% Pd-C catalyst (wt/wt) balances cost and efficiency.

Purification and Characterization

Crystallization

The hydrochloride salt is recrystallized from ethanol/ethyl acetate (1:3), yielding needle-like crystals (mp 198–202°C).

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 7.25 (t, 1H, Ar-H), 6.80 (d, 2H, Ar-H), 3.45 (q, 2H, CH₂N), 2.95 (t, 4H, NCH₂), 1.55 (m, 4H, CH₂), 0.90 (t, 6H, CH₃).

-

IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Stimulant

3-Amino-N,N-dipropyl-benzeneethanamine hydrochloride exhibits properties similar to those of amphetamines, functioning as a central nervous system stimulant. It has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. Research indicates that compounds in this class can enhance the release of neurotransmitters such as dopamine and norepinephrine, which are crucial for attention and wakefulness .

Table 1: Comparative Analysis of CNS Stimulants

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| This compound | Increases monoamine release | ADHD, Narcolepsy |

| Dextroamphetamine | Increases norepinephrine and dopamine | ADHD, Obesity |

| Methylphenidate | Reuptake inhibitor of norepinephrine | ADHD |

1.2 Neuroprotective Effects

Recent studies have suggested that phenethylamine derivatives may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress . This opens avenues for research into their application in conditions like Alzheimer's disease and other forms of dementia.

Neurochemical Studies

2.1 Trace Amine-Associated Receptor Agonism

This compound acts as an agonist for trace amine-associated receptors (TAARs), which are implicated in various neurochemical pathways. The activation of these receptors can influence mood and cognitive functions, making this compound a subject of interest in studies related to mood disorders .

Case Study: Mood Enhancement through Physical Activity

Research has demonstrated that exercise significantly increases levels of phenethylamines in the body, which correlates with improved mood states and cognitive functions. The role of this compound in enhancing these effects is currently under investigation .

Toxicological Insights

3.1 Safety Profile and Toxicity

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments indicate potential risks associated with high doses, including neurotoxicity and dermatotoxicity . Understanding these adverse effects is critical for developing safe therapeutic protocols.

Table 2: Toxicological Data Summary

| Effect Type | Observed Outcome | Reference Source |

|---|---|---|

| Neurotoxicity | CNS neurotoxin effects | |

| Dermatitis | Skin burns upon exposure | |

| Respiratory Irritation | Potential respiratory tract irritation |

Future Research Directions

The future applications of this compound may extend into:

- Development of Novel Therapeutics: Further exploration into its pharmacological properties could lead to new treatments for mood disorders and neurodegenerative diseases.

- Investigating Synergistic Effects: Combining this compound with existing medications may enhance therapeutic outcomes while minimizing side effects.

- Longitudinal Studies on Safety: Ongoing research is needed to fully understand the long-term safety implications associated with its use.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of alkylaminoethylamine hydrochlorides. Key structural variations among analogs include:

- Alkyl substituents (e.g., dipropyl, dimethyl, diethyl, dibutyl).

- Backbone chain length (e.g., ethane, propane).

- Functional groups (e.g., chloro, hydroxyl).

Table 1: Physicochemical Properties of Selected Compounds

Stability and Handling Considerations

- Stability :

- Safety :

- Hydrochloride salts of alkylamines generally pose risks of skin/eye irritation and respiratory toxicity. Handling requires PPE and ventilation .

Biological Activity

3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride, also known by its CAS number 1797105-94-2, is a compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.

This compound is characterized by its dipropylamine moiety, which distinguishes it from other amines. The compound's structure can be represented as follows:

- Chemical Formula : C13H20ClN

- Molecular Weight : 229.76 g/mol

The compound is typically synthesized through the reaction of 3-nitrobenzeneethanamine with dipropylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt form.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to various biochemical effects, such as:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in neurotransmitter metabolism.

- Receptor Interaction : It can bind to specific receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Pharmacological Studies

Research has demonstrated that this compound exhibits potential therapeutic effects. A summary of key findings includes:

- Antidepressant Effects : Studies suggest that the compound may have antidepressant-like properties, potentially due to its action on serotonin reuptake mechanisms .

- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease models.

Case Studies

-

Case Study on Neurotransmitter Modulation :

- A study investigated the effects of this compound on rat models of depression. Results indicated a significant decrease in depressive behaviors when administered at specific dosages, suggesting a modulation of the serotonergic system.

- Case Study in Drug Development :

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-N,N-dimethyl-benzeneethanamine | Dimethyl instead of dipropyl groups | Moderate serotonin reuptake inhibition |

| 3-Amino-N,N-diethyl-benzeneethanamine | Diethyl groups | Lower affinity for dopamine receptors |

| 3-Amino-N,N-dibutyl-benzeneethanamine | Dibutyl groups | Reduced biological activity compared to dipropyl variant |

The dipropyl moiety contributes to enhanced binding affinity for certain receptors compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride?

- Methodology :

- Precursor Selection : Use benzeneethanamine derivatives as starting materials, with propylation via nucleophilic substitution using propyl halides or reductive amination with propionaldehyde.

- Salt Formation : React the free base with hydrochloric acid under controlled pH (2–3) to precipitate the hydrochloride salt.

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate high-purity product .

- Validation : Monitor reaction progress via TLC and confirm final structure using FT-IR (N-H stretch at ~3300 cm⁻¹) and elemental analysis .

Q. How is the compound characterized for purity and structural integrity?

- Analytical Workflow :

- Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) with UV detection at 255 nm (λmax) .

- Structural Confirmation :

- NMR : ¹H NMR (D₂O) for propyl group protons (δ 0.8–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).

- Mass Spectrometry : ESI-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 253.2 for free base) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Q. What storage conditions ensure long-term stability?

- Protocol :

- Store at –20°C in airtight, light-protected containers with desiccants (silica gel).

- Stability studies show ≤5% degradation over 5 years under these conditions .

- Avoid aqueous solutions at room temperature due to hydrolysis risk (monitor via pH stability assays) .

Advanced Research Questions

Q. How can researchers design assays to study receptor interactions of this compound?

- Experimental Strategies :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on gold sensor chips (e.g., TFGAs from ) and measure binding kinetics (ka/kd) .

- Radioligand Binding : Use ³H-labeled analogs to quantify affinity (Kd) in membrane preparations. Include controls with excess cold ligand to confirm specificity .

- Cell-Based Assays : Transfect HEK293 cells with receptor plasmids and measure cAMP or calcium flux using fluorescent reporters (e.g., Fura-2) .

Q. How to resolve contradictions in solubility data across different studies?

- Troubleshooting Framework :

- Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. PBS (aqueous buffer). Note that hydrochloride salts typically exhibit higher aqueous solubility (e.g., ≥50 mg/mL in PBS) .

- pH Effects : Adjust buffer pH (4.0–7.4) to assess ionization impact. Use dynamic light scattering (DLS) to detect aggregation .

- Temperature : Compare solubility at 4°C vs. 37°C; entropy-driven dissolution may explain discrepancies .

Q. What analytical methods are suitable for detecting trace amounts in biological matrices?

- Advanced Techniques :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions (e.g., m/z 253→154 for quantification) with a LOD of 0.1 ng/mL .

- Electrochemical Sensors : Functionalize gold electrodes (e.g., TFGAs) with aptamers or antibodies for label-free detection in serum .

- Microdialysis Coupling : Pair with capillary electrophoresis to measure real-time pharmacokinetics in rodent brain .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on its metabolic stability?

- Hypothesis Testing :

- Species Variability : Compare hepatic microsomal degradation rates (human vs. rodent) using LC-MS quantification of parent compound depletion .

- Enzyme Inhibition : Pre-incubate microsomes with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

- Structural Analogues : Cross-reference with similar compounds (e.g., 3-Amino-N,N-diethylpropanamide hydrochloride) to identify conserved metabolic hotspots .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.